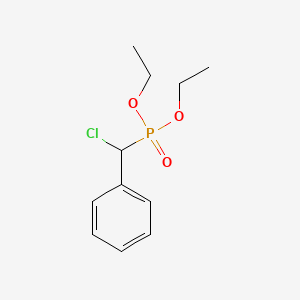![molecular formula C10H12F3NO B8618131 Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine](/img/structure/B8618131.png)
Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine
Vue d'ensemble
Description
Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group attached to a phenoxy ring, which is further connected to an ethanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine typically involves a mild, direct alkylation approach. One common method starts with N-methyl-1-((3S,4S)-4-(2-(trifluoromethyl)phenoxy)-3,4-dihydro-1H-isochromen-3-yl)methanamine. This compound is then reacted with 2-fluoroethyl trifluoromethanesulfonate under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a tool for studying biological processes, particularly those involving neurotransmitters.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine involves its interaction with specific molecular targets. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a valuable compound in drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethylphenoxy structure.
Venlafaxine: Another antidepressant with a related structure.
Uniqueness
Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H12F3NO |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine |
InChI |
InChI=1S/C10H12F3NO/c1-14-6-7-15-9-4-2-8(3-5-9)10(11,12)13/h2-5,14H,6-7H2,1H3 |
Clé InChI |
CTJMZUIJSJYWQJ-UHFFFAOYSA-N |
SMILES canonique |
CNCCOC1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Oxiran-2-yl)propoxy]oxane](/img/structure/B8618087.png)

![(R)-2-METHYL-6-NITRO-2-((4-(TRIFLUOROMETHOXY)PHENOXY)METHYL)-2,3-DIHYDROIMIDAZO[2,1-B]OXAZOLE](/img/structure/B8618100.png)





![(2,2-Dimethyl-[1,3]dioxolan-4-yl)-ethanol](/img/structure/B8618123.png)


